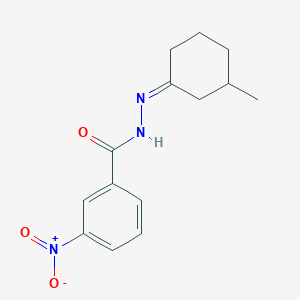![molecular formula C27H35NO3S B5292014 N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. DMTB has shown promising results in various preclinical studies, making it a potential candidate for the treatment of various diseases.
作用機序
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide exerts its pharmacological effects by inhibiting the activity of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various substrates, leading to changes in cellular function. This compound inhibits the activity of PKC by binding to its regulatory domain, preventing its activation and subsequent phosphorylation of substrates.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In cardiovascular diseases, this compound reduces inflammation and oxidative stress, leading to improved vascular function. In neurological disorders, this compound exerts neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
実験室実験の利点と制限
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which can make it challenging to study its pharmacokinetics in vivo.
将来の方向性
There are several future directions for the research on N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One potential area of research is the development of this compound-based therapies for cancer, cardiovascular diseases, and neurological disorders. Another area of research is the identification of new PKC inhibitors with improved pharmacokinetic properties. Furthermore, the role of PKC in various cellular processes is still not fully understood, and further research is needed to elucidate its functions. Finally, the potential side effects of this compound need to be thoroughly investigated before it can be used as a therapeutic agent.
合成法
The synthesis of N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dicyclohexyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction results in the formation of this compound, which can be purified through crystallization or column chromatography.
科学的研究の応用
N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including cancer, cardiovascular diseases, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It also has shown promising results in the treatment of cardiovascular diseases by reducing inflammation and improving vascular function. Furthermore, this compound has shown neuroprotective effects in various animal models of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N,N-dicyclohexyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3S/c1-21-12-18-26(19-13-21)32(30,31)20-22-14-16-23(17-15-22)27(29)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h12-19,24-25H,2-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFIHNQWHCGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)
![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
